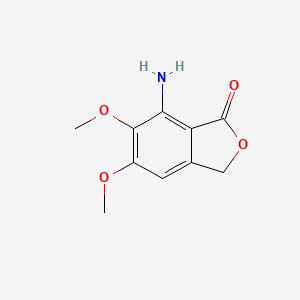

7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one, also known as 7-ADBFO, is a synthetic organic compound with a wide range of applications. It is a member of the benzofuran family, which is composed of heterocyclic compounds containing a six-membered aromatic ring with two oxygen atoms as substituents. 7-ADBFO has been used for a variety of purposes, including as a precursor for the synthesis of pharmaceuticals, as a dye, and as a reagent in organic synthesis. It has also been studied for its potential applications in biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

Benzofuran derivatives have been synthesized for various applications, highlighting their versatility and potential in chemical research. For example, the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties demonstrates the complexity and utility of benzofuran derivatives in creating compounds with potential biological activity (Abdallah, Hassaneen, & Abdelhadi, 2009). Furthermore, the construction of benzofuran-3(2H)-one scaffolds with a quaternary center via Rh/Co relay catalyzed C-H functionalization/annulation highlights advanced synthetic techniques for creating structurally complex molecules (Yuan et al., 2019).

Antioxidant and Biological Activities

Benzofuran derivatives have been investigated for their antioxidant and biological activities. The study on the synthesis and antioxidant ability of 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol provides insight into the potential health benefits of these compounds, including their free-radical scavenging ability (Ali, 2015). Additionally, the design, synthesis, and evaluation of benzylidene-benzofuran-3-ones containing a cyclic amine side chain for anticholinesterase activity underscore the therapeutic potential of benzofuran derivatives (Mehrabi et al., 2017).

Ecological Role and Allelochemicals

Research on the ecological role and bioactivity of benzoxazinones, a class closely related to benzofurans, reveals their significance in plant defense mechanisms and as natural herbicide models. This underscores the ecological importance and potential agricultural applications of these compounds (Macias et al., 2006).

properties

IUPAC Name |

7-amino-5,6-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-13-6-3-5-4-15-10(12)7(5)8(11)9(6)14-2/h3H,4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNPCEKGOXJTMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)COC2=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)